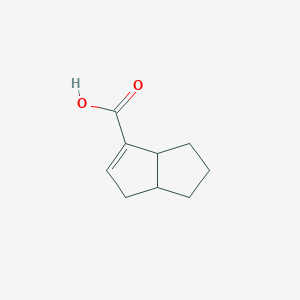
3,3a,4,5,6,6a-Hexahydropentalene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3a,4,5,6,6a-Hexahydropentalene-1-carboxylic acid is an organic compound with the molecular formula C8H12O2. It is a derivative of pentalene, a bicyclic hydrocarbon, and is characterized by its hexahydro structure, indicating the presence of six additional hydrogen atoms compared to pentalene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3a,4,5,6,6a-Hexahydropentalene-1-carboxylic acid typically involves the hydrogenation of pentalene derivatives. One common method is the catalytic hydrogenation of pentalene in the presence of a palladium or platinum catalyst under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,3a,4,5,6,6a-Hexahydropentalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
3,3a,4,5,6,6a-Hexahydropentalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3a,4,5,6,6a-Hexahydropentalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
cis-Bicyclo[3.3.0]oct-2-ene: A stereoisomer of pentalene with similar structural features.
Bicyclo[3.3.0]oct-2-ene: Another derivative of pentalene with a different substitution pattern.
Uniqueness
3,3a,4,5,6,6a-Hexahydropentalene-1-carboxylic acid is unique due to its specific hexahydro structure and carboxylic acid functional group.
Eigenschaften
CAS-Nummer |
90673-63-5 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
3,3a,4,5,6,6a-hexahydropentalene-1-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)8-5-4-6-2-1-3-7(6)8/h5-7H,1-4H2,(H,10,11) |
InChI-Schlüssel |
QLCWFBYOQRTROQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC=C(C2C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


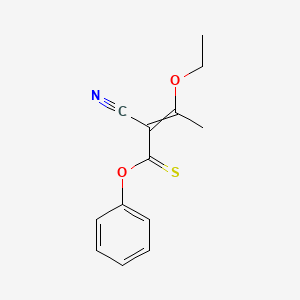
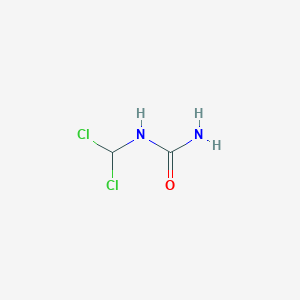
![Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate](/img/structure/B14348649.png)
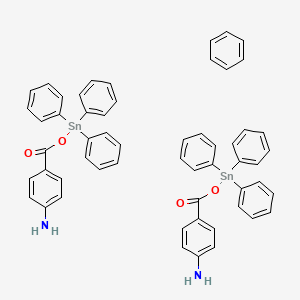
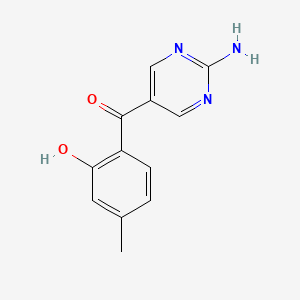

![2-[(Decane-1-sulfinyl)methyl]oxirane](/img/structure/B14348658.png)
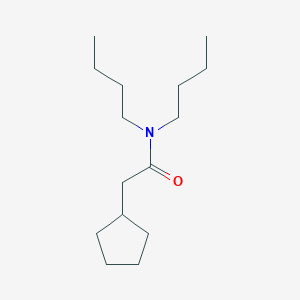
![ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate](/img/structure/B14348663.png)
![1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol](/img/structure/B14348668.png)

![(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone](/img/structure/B14348685.png)
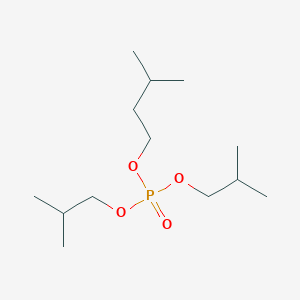
![3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one](/img/structure/B14348696.png)
